4-Piperidin-1-ylbenzonitrile
Overview
Description
4-Piperidin-1-ylbenzonitrile is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.258 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, the use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .Molecular Structure Analysis
The molecular structure of this compound can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of this compound .Chemical Reactions Analysis
The chemical reactivity of this compound can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Scientific Research Applications
Antiproliferative Studies
4-Piperidin-1-ylbenzonitrile and its derivatives have shown promising results in antiproliferative studies. For instance, novel derivatives such as 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline have exhibited considerable growth inhibition in human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, indicating their potential in cancer treatment research (Harishkumar et al., 2018).
Tautomeric Equilibrium Studies
Research on tautomeric properties of compounds including this compound analogs has been conducted. These studies have utilized molecular spectroscopy and quantum-chemical calculations to explore shifts in tautomeric equilibrium upon protonation/deprotonation in different solvents, contributing to our understanding of chemical reactivity and structure (Deneva et al., 2013).
Synthesis and Molecular Interaction Studies
The compound has been involved in studies related to synthesis and molecular interactions. For example, the reaction of 4-chloroquinazoline with lithium piperidide in piperidine has been studied, yielding insights into the formation of various compounds including 4-piperidino derivatives (Valk et al., 2010).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showing potential as antimicrobial agents (Bhat & Begum, 2021).
Molecular Docking and Estrogen Receptor Binding Studies
Compounds related to this compound have been synthesized and assessed for their interactions with estrogen receptors. These studies include molecular docking and structure-affinity relationship investigations, contributing to drug discovery efforts, particularly in the context of cancer research (Parveen et al., 2017).
Corrosion Inhibition
Piperidine derivatives, including those related to this compound, have been studied for their corrosion inhibitive properties, particularly in sea water. These studies contribute to our understanding of how these compounds can be used in protecting metals from corrosion, which has significant industrial applications (Xavier & Nallaiyan, 2011).
Safety and Hazards
Future Directions
While specific future directions for 4-Piperidin-1-ylbenzonitrile are not mentioned in the retrieved papers, research into piperidine derivatives is a hot topic in pharmaceutical research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 4-piperidin-1-ylbenzonitrile, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
For instance, some piperidine derivatives act as antagonists at cholinergic receptors in the corpus striatum, restoring the balance in the central nervous system .
Biochemical Pathways
For example, they can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of biological activities and are commonly used in drug design .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of piperidine derivatives .
Properties
IUPAC Name |
4-piperidin-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXHFFGXQFUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354218 | |
Record name | 4-piperidin-1-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-85-9 | |
Record name | 4-piperidin-1-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.